4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine
Overview
Description
4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a chloro group at the 4th position, a methoxymethyl group at the 6th position, and a 3-methylphenyl group at the 2nd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through an alkylation reaction using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products or other functionalized derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxymethyl groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine: Similar structure but lacks the methyl group on the phenyl ring.
4-Chloro-6-(methoxymethyl)-2-(4-methylphenyl)pyrimidine: Similar structure but with the methyl group at the 4th position of the phenyl ring.
4-Chloro-6-(methoxymethyl)-2-(2-methylphenyl)pyrimidine: Similar structure but with the methyl group at the 2nd position of the phenyl ring.
Uniqueness
4-Chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets and different pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-4-3-5-10(6-9)13-15-11(8-17-2)7-12(14)16-13/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBBPBAWAUMHEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383623 | |
Record name | 4-chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438249-83-3 | |
Record name | 4-chloro-6-(methoxymethyl)-2-(3-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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